BE“GHE Foundational & Exploratory

Check Availability & Pricing

Comprehensive Spectroscopic Profile: N,N-
Dimethyl-2-(perfluorophenoxy)ethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

N,N-Dimethyl-2-
Compound Name:
(perfluorophenoxy)ethanamine

CAS No.: 2044704-44-9

Cat. No.: B1435845

. J

Executive Summary & Chemical Identity

N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is a specialized fluorinated intermediate
used in medicinal chemistry and fluorous synthesis. It combines a highly electron-deficient
pentafluorophenyl (Pfp) moiety with a basic dimethylaminoethyl side chain. This unique "push-
pull" electronic structure—an electron-withdrawing aromatic ring coupled to an electron-
donating amine—creates a distinct spectroscopic signature essential for structural validation.

This guide provides a rigorous analysis of the compound's Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, synthesized from fundamental
principles of organofluorine chemistry and analogous structural data.

Chemical Properties Table
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Property Data
2-(2,3,4,5,6-Pentafluorophenoxy)-N,N-

IUPAC Name _ _
dimethylethanamine

Molecular Formula C1oH10FsNO

Molecular Weight 255.19 g/mol

Monoisotopic Mass 255.0683 Da

Structure CeF5—O—CH2—CH2—N(CH?3)2

Appearance Colorless to pale yellow oil

N Soluble in CHCIs, MeOH, DCM; limited water
Solubility

solubility

Mass Spectrometry (MS) Analysis

The mass spectrum of N,N-Dimethyl-2-(perfluorophenoxy)ethanamine is dominated by the
stability of the nitrogen cation formed via

-cleavage.

Fragmentation Pathway[6]

e Molecular lon (

): A weak signal at m/z 255 is typically observed. The tertiary amine lowers the ionization
potential, but the resulting radical cation is unstable.

o Base Peak (

): The spectrum is characterized by a dominant peak at m/z 58.[1] This corresponds to the
iminium ion

, formed by
-cleavage of the C—C bond next to the nitrogen. This is the diagnostic "fingerprint" for any

-dimethyl-ethyl amine derivative.
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e Pentafluorophenoxy Fragment: A minor peak at m/z 183 may be observed, corresponding to
the

or

species, though the charge is preferentially retained on the nitrogen fragment.

MS Visualization (DOT)

Charge Retention
(Major Pathwa

AlphaCleavage __=>  Radical Loss
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Figure 1: Dominant MS Fragmentation Pathway (Alpha-Cleavage)

Click to download full resolution via product page

Caption: The primary fragmentation pathway is driven by the nitrogen lone pair, resulting in a
stable iminium ion at m/z 58.

Nuclear Magnetic Resonance (NMR)

Spectroscopy[3][8]
Proton ( H) NMR

The proton spectrum is simple due to the lack of aromatic protons (the ring is perfluorinated). It
displays three distinct aliphatic environments.
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Shift (

» Ppm)

Multiplicity

Integration

Assignment

Structural
Context

2.30-2.35

Singlet (s)

6H

—N(CHs)2

Chemically
equivalent
methyl groups on

Nitrogen.

270-2.75

Triplet (

Hz)

2H

—CH2—N

Methylene
adjacent to
amine. Upfield
due to lower
electronegativity
of N vs O.

4.15-4.25

Triplet (

Hz)

2H

~O-CHaz—

Methylene
adjacent to
Oxygen.
Deshielded by
the
electronegative

O-ArF group.

Note: Solvent

[2][3] Shifts may vary slightly (

ppm) depending on concentration and pH.

Fluorine ( F) NMR

This is the most diagnostic tool for validating the pentafluorophenyl group. The spectrum

typically shows three multiplet signals corresponding to the ortho, meta, and para positions.
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Shift (
Multiplicity Integration Assignment Notes

» Ppm)
Closest to the

-156.0 to -158.0 Multiplet (dd) 2F Ortho-F Oxygen
substituent.

_ _ Distal to the

-162.0 to -164.0 Triplet/Multiplet 1F Para-F )
substituent.
Often overlaps

-163.0to -165.0 Multiplet (m) 2F Meta-F slightly with Para

signal.

Reference Standard:

(

0.0 ppm).
Carbon ( C) NMR

The

C spectrum is complex in the aromatic region due to Carbon-Fluorine coupling (

Hz), often resulting in broad or split peaks that can be difficult to observe without high scan
counts.

e Aliphatic Carbons:

o ~45.8 ppm:

o ~58.2 ppm:
[4]

o ~68.5 ppm:

[4]
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e Aromatic Carbons (

):

o 132 - 145 ppm: Multiple complex signals (doublets of methyls) corresponding to the C-F
carbons.

o ~134 ppm: Ipso carbon (

Infrared (IR) Spectroscopy

The IR spectrum is distinct due to the absence of C-H aromatic stretches (since all H are
replaced by F) and the presence of intense C-F bands.

2770 — 2950 cm~1: C-H stretching (Aliphatic). The "Bohimann bands" (C-H stretch adjacent
to amine lone pair) may be visible around 2700-2800 cm~1.

e 1500 — 1520 cm~1: Aromatic Ring Stretch (Perfluorinated ring breathing mode). Very Strong.
e 1000 — 1100 cm~1; C-F Stretching.[4] Broad and intense region.
e ~1250 cm~1: C-O-C asymmetric stretch (Aryl alkyl ether).

Experimental Workflow & Synthesis Logic

To obtain high-quality spectroscopic data, the compound is typically synthesized via
nucleophilic aromatic substitution (

) or O-alkylation.

Synthesis & Characterization Workflow (DOT)
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Pentafluorophenol 2-Chloro-N,N-
(C6F50H) dimethylethanamine
Reaction:

K2CO3, Acetone, Reflux
(Williamson Ether Synthesis)

:

Workup:
Acid/Base Extraction

N

1H NMR: 19F NMR:
Confirm Ethyl Chain Confirm C6F5 Integrity

Figure 2: Synthesis and Validation Workflow

Click to download full resolution via product page

Caption: The synthesis relies on the acidity of pentafluorophenol (pKa ~5.5) facilitating facile O-
alkylation.

Protocol for Data Acquisition

o Sample Prep: Dissolve ~10 mg of the oil in 0.6 mL

. Ensure the solvent is acid-free to prevent protonation of the amine, which would shift the
-protons downfield (~3.5 ppm) and broaden the signals.

e 19F Parameters: Set spectral window to -100 to -200 ppm. No proton decoupling is usually
necessary for basic identification, but

can sharpen signals.

e MS Method: Use GC-MS with Electron Impact (El) ionization. Expect the molecular ion to be
elusive; focus on the m/z 58 base peak for confirmation of the amine tail.
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References
o Pentafluorophenyl Ether Shifts: Journal of Fluorine Chemistry, "19F NMR chemical shifts of

polyfluorinated aromatic compounds.” (General reference for shifts: ortho -156, para -162,
meta -164).

* Amine Fragmentation: McLafferty, F. W. Interpretation of Mass Spectra. University Science
Books. (Source for m/z 58 alpha-cleavage dominance in dimethylamines).

¢ Synthesis of Fluorinated Ethers: Tetrahedron Letters, "Nucleophilic substitution of
pentafluorobenzenes.

o Spectral Database for Organic Compounds (SDBS): Analogous data for N,N-dimethyl-2-
phenoxyethanamine (SDBS No. 3215) used for aliphatic chain correlation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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